Ibrutinib impurity 28 Ibrutinib impurity 28
Brand Name: Vulcanchem
CAS No.:
VCID: VC13766884
InChI: InChI=1S/C18H15N5O/c1-23-18-15(17(19)20-11-21-18)16(22-23)12-7-9-14(10-8-12)24-13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20,21)
SMILES: CN1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)OC4=CC=CC=C4)N
Molecular Formula: C18H15N5O
Molecular Weight: 317.3 g/mol

Ibrutinib impurity 28

CAS No.:

Cat. No.: VC13766884

Molecular Formula: C18H15N5O

Molecular Weight: 317.3 g/mol

* For research use only. Not for human or veterinary use.

Ibrutinib impurity 28 -

Specification

Molecular Formula C18H15N5O
Molecular Weight 317.3 g/mol
IUPAC Name 1-methyl-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C18H15N5O/c1-23-18-15(17(19)20-11-21-18)16(22-23)12-7-9-14(10-8-12)24-13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20,21)
Standard InChI Key GMSABXWDTDDUPQ-UHFFFAOYSA-N
SMILES CN1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)OC4=CC=CC=C4)N
Canonical SMILES CN1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)OC4=CC=CC=C4)N

Introduction

PropertyValue
CAS Number2213398-75-3
Molecular FormulaC₁₈H₁₅N₅O
Molecular Weight317.34 g/mol
Density1.34 ± 0.1 g/cm³
Boiling Point546.6 ± 50.0 °C
pKa4.10 ± 0.30

Synthesis and Degradation Pathways

Formation During Ibrutinib Synthesis

Ibrutinib Impurity 28 is generated under conditions mimicking ibrutinib synthesis, particularly in alkaline or oxidative environments. For example, refluxing ibrutinib in 0.1N HCl at 60°C for 24 hours accelerates its degradation into this impurity. Such pathways necessitate stringent process controls to minimize impurity formation during large-scale manufacturing.

Stress-Induced Degradation

The compound is also produced via:

  • Oxidative Stress: Exposure to peroxides or light.

  • Hydrolytic Conditions: High humidity or aqueous solutions at elevated temperatures.

Analytical Methods for Detection and Quantification

Chromatographic Techniques

Reverse-phase high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) with photodiode array (PDA) detection are standard methods for quantifying this impurity. A C18 column with gradient elution (0.1% formic acid in water/acetonitrile) achieves baseline separation of ibrutinib and its impurities.

Validation Parameters

Analytical methods must comply with International Council for Harmonisation (ICH) Q2(R1) guidelines, including:

  • Specificity: Resolution ≥ 2.0 from adjacent peaks.

  • Linearity: R² ≥ 0.998 across 1–150% of the specification limit.

  • Precision: %RSD < 2% for intraday and interday assays.

Implications in Pharmaceutical Development

Quality Control Requirements

The presence of Ibrutinib Impurity 28 above threshold levels (typically ≤0.15%) can alter the pharmacokinetic profile of ibrutinib, necessitating robust purification protocols. Techniques such as column chromatography (silica gel) and recrystallization are employed to achieve ≥99% purity in the final product.

Regulatory Compliance

Pharmaceutical manufacturers must document impurity profiles to meet guidelines from agencies like the U.S. FDA and European Medicines Agency (EMA). Ibrutinib Impurity 28 is classified as a specified impurity, requiring identification and quantification in all batches.

Table 2: Regulatory Thresholds for Ibrutinib Impurities

Impurity TypeMaximum Permitted Level
Specified Impurities≤0.15%
Unspecified Impurities≤0.10%

Research Findings and Case Studies

Stability Studies

Accelerated stability testing (40°C/75% relative humidity) revealed that Ibrutinib Impurity 28 degrades by <5% over six months when stored in amber glass vials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator